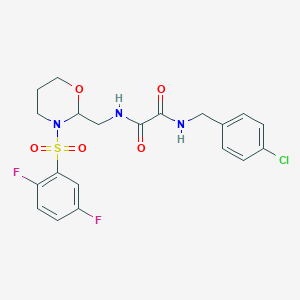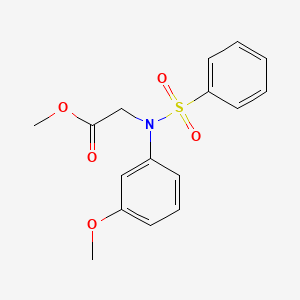
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol, also known as FDI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FDI is a chiral compound, meaning it has two enantiomers, (1R)-FDI and (1S)-FDI. In
Scientific Research Applications
Fluorine's Role in Organic Electronics and Fluoropolymers
The incorporation of fluorine atoms into organic molecules, such as (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol, significantly influences their physical, chemical, and electronic properties. This is evident in the development of materials for organic electronics and fluoropolymers, where the specific placement of fluorine atoms can alter molecular orbital levels, improve material stability, and enhance the performance of organic light-emitting diodes (OLEDs) and other electronic devices.
Enhancement of Blue Emission in OLEDs : The introduction of fluoro substituents in oligo(arylenevinylene) derivatives, as demonstrated by H.‐C. Li et al. (2007), has led to the creation of highly fluorescent materials with remarkable external quantum efficiency in OLED applications. This highlights the importance of fluorination in tuning the electronic properties and improving the efficiency of organic electronic materials (Li et al., 2007).
Synthesis and Applications of VDF-Containing Polymers : Vinylidene fluoride (VDF) and its copolymers represent a significant area of interest in the development of fluoropolymers, owing to their unique properties such as high thermal stability and chemical resistance. B. Améduri's comprehensive review (2009) on the synthesis, properties, and applications of VDF-containing polymers and copolymers underscores the versatility of fluorinated materials in various applications, ranging from surfactants to dielectric materials and fuel cell membranes. This body of work highlights the transformative impact of fluorine chemistry on material science and engineering (Améduri, 2009).
properties
IUPAC Name |
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(morpholinosulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2573995.png)

![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2574001.png)

![2-(Iodomethyl)-1-oxaspiro[4.7]dodecane](/img/structure/B2574007.png)

![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
![4-oxo-4-[3-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2574014.png)
